1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Device Fabrication
The exploration into novel chalcone derivatives, closely related to 1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea, has revealed significant electro-optic properties. For instance, a study on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one demonstrated its potential in nonlinear optics by confirming superior second and third harmonic generation values, significantly higher than standard urea. These findings suggest the material's applicability in optoelectronic device fabrications due to its enhanced electrostatic potential maps and high static and dynamic polarizability (Shkir et al., 2018).
Antibacterial Agents
Research into heterocyclic compounds containing a sulfonamido moiety has led to the synthesis of novel structures exhibiting promising antibacterial activities. A study highlighted the creation of new pyran, pyridine, and pyridazine derivatives, along with the evaluation of their antibacterial effectiveness. These derivatives are part of a broader investigation into novel chemical structures for potential use as antibacterial agents, demonstrating the versatility of urea-based compounds in medical chemistry (Azab, Youssef, & El-Bordany, 2013).
Nonlinear Optical Properties
The synthesis and study of a novel organic nonlinear optical material, closely related to the chemical compound of interest, highlighted the utility of such materials in NLO applications. This material, identified as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was found to possess high second harmonic generation efficiency, 3.67 times that of urea. The molecular alignment within the crystal structure facilitates a net polarization, enhancing NLO response and suggesting potential for NLO device applications (Menezes, Jayarama, & Ng, 2014).
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea, also known as PBQ, is the golden apple snail, Pomacea canaliculata . This invasive pest causes extensive damage to agricultural production and is also an intermediate host of Angiostrongylus cantonensis, which causes human eosinophilic meningitis .
Mode of Action
PBQ exhibits strong molluscicidal potency against adult and juvenile snails .
Biochemical Pathways
Transcriptomics analysis revealed that PBQ had a significant impact on the carbohydrate and lipid metabolism pathways
Pharmacokinetics
In field trials, pbq killed 9942% of the snails at a concentration of 025 g active ingredient per square meter .
Result of Action
The result of PBQ’s action is the effective control of the golden apple snail population. It exhibits strong molluscicidal potency, with LC50 values of 0.39 and 0.07 mg/L for adult and juvenile snails, respectively .
Action Environment
It is generally safe for non-target organisms including Brachydanio rerio, Daphnia magna, and Apis mellifera L. .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-15-4-1-5-16(9-15)22-17(24)20-7-8-23-12-14(11-21-23)13-3-2-6-19-10-13/h1-6,9-12H,7-8H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOZRDVGXZZAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.